molecular formula C9H6ClFN2O2S B1462635 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1153042-04-6

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1462635
CAS RN: 1153042-04-6
M. Wt: 260.67 g/mol
InChI Key: NUNUGOLKMWWBRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, 1-(2-furoyl)piperazine bearing benzamides have been synthesized and evaluated for enzyme inhibition . Also, 1-(2-fluorophenyl)pyrazoles have been synthesized by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as activated dipolarophile .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS . Also, the single crystal structure of related compounds has been gauged by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, 1-(2-furoyl)piperazine bearing benzamides have been refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire target compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For example, the sydnones as reaction intermediates were characterized by single crystal X-ray diffraction analysis showing interesting features such as halogen bonding .

Scientific Research Applications

Synthesis of Bioactive Heterocycles

The compound is utilized in the synthesis of bioactive heterocycles through 1,3-dipolar cycloaddition reactions . These reactions are instrumental in creating five-membered heterocycles, which are significant in pharmaceutical chemistry due to their biological properties .

Halogen Bonding Studies

In crystallography, the compound serves as an intermediate that exhibits halogen bonding . This interaction is crucial for understanding molecular assembly and designing new materials with desired properties .

Development of Antiviral Agents

Derivatives of this compound have been explored for their potential as antiviral agents. The structural motif of the compound allows for the creation of molecules that can inhibit viral replication .

Anti-inflammatory Applications

The compound’s derivatives are also being studied for their anti-inflammatory properties. By modifying the core structure, researchers aim to develop new therapeutic agents to treat inflammation-related diseases .

Anticancer Research

Researchers are investigating the use of this compound in the development of anticancer drugs. Its ability to interact with various biological targets makes it a valuable scaffold for designing novel anticancer agents .

Agricultural Chemistry

In the field of agricultural chemistry, the compound’s derivatives, such as indole-based structures, are used to synthesize plant hormones and growth regulators .

Material Science

Due to its unique chemical properties, the compound is used in material science to create advanced materials with specific electronic or photonic characteristics .

Organic Synthesis Methodology

The compound is employed in organic synthesis as a reagent for introducing sulfonyl chloride groups into organic molecules, which is a key step in synthesizing various organic compounds .

Mechanism of Action

The mechanism of action of related compounds has been studied. For instance, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs), which is more selective to ENT2 than to ENT1 .

Safety and Hazards

The safety data sheet for related compounds like 1-(2-fluorophenyl)piperazine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

The future directions in the research of related compounds involve the development of novel 18F PET tracers and automation . Also, new fluorinated pyrazoles have been successfully synthesized via a two-step reaction .

properties

IUPAC Name

1-(2-fluorophenyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O2S/c10-16(14,15)7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNUGOLKMWWBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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